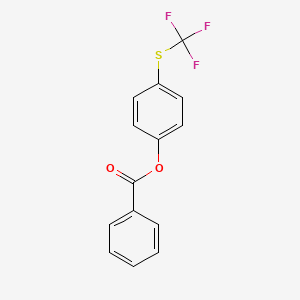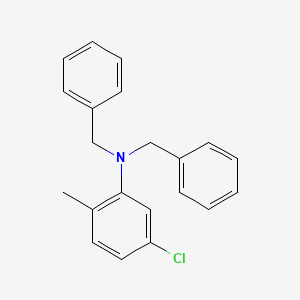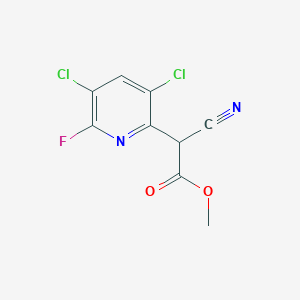
2,5-Dichloro-4-difluoromethyl-benzyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-difluoromethyl-benzyl chloride (2,5-DCFMB) is a highly reactive, halogenated organic compound. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other industrial products. 2,5-DCFMB is also used in laboratory experiments as a reagent, due to its reactivity and versatile properties.
科学的研究の応用
2,5-Dichloro-4-difluoromethyl-benzyl chloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, this compound is used in the synthesis of fluorescent dyes, which are used in a variety of imaging techniques.
作用機序
2,5-Dichloro-4-difluoromethyl-benzyl chloride is an electrophilic reagent, meaning that it reacts with electron-rich molecules to form covalent bonds. This reaction occurs when the chlorine atoms in the molecule are attracted to the electron-rich sites of the reactant molecule. The reaction is typically exothermic, meaning that energy is released in the form of heat.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. Additionally, it has been shown to inhibit the release of certain inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
2,5-Dichloro-4-difluoromethyl-benzyl chloride has several advantages for laboratory experiments. It is a highly reactive reagent, making it ideal for synthesizing a variety of compounds. Additionally, it is relatively stable, meaning that it can be stored for long periods of time without degrading. However, this compound also has several limitations. It is highly toxic, and should be handled with extreme caution. Additionally, it is a potent irritant, and can cause skin and respiratory irritation if not handled properly.
将来の方向性
There are several potential future directions for 2,5-Dichloro-4-difluoromethyl-benzyl chloride. It could be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, it could be used to develop new fluorescent dyes for imaging techniques. It could also be used to develop new polymers, such as polyurethanes and polyesters. Additionally, it could be used to develop new inhibitors of enzymes and inflammatory mediators. Finally, it could be used to develop new antibiotics and other antimicrobial agents.
合成法
2,5-Dichloro-4-difluoromethyl-benzyl chloride is synthesized from the reaction of 2,5-dichloro-4-fluorotoluene and methylmagnesium bromide. The reaction is carried out in a two-phase solvent system of dichloromethane and tetrahydrofuran. The reaction is typically heated to a temperature of around 80°C, and the reaction is complete within about 15 minutes. The product is then isolated by extraction with aqueous sodium bicarbonate and further purified by column chromatography.
特性
IUPAC Name |
1,4-dichloro-2-(chloromethyl)-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2/c9-3-4-1-7(11)5(8(12)13)2-6(4)10/h1-2,8H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLKZFYODYOGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)F)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)







